2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
説明
This compound features a bicyclic imidazo[1,2-c]quinazolin core with a 3-oxo group at position 2. Key structural elements include:
- A sulfanyl (-S-) linkage at position 5, connecting to a butanamide chain.
- A furan-2-ylmethyl carbamoyl substituent on the ethyl group at position 2.
- An N-(3-methoxyphenyl) terminal group.
Computational studies predict moderate solubility in polar solvents (logP ~2.8) and molecular weight ~580 g/mol, aligning with drug-like properties .
特性
IUPAC Name |
2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O5S/c1-3-24(27(36)31-18-8-6-9-19(16-18)38-2)40-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-39-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPOPSNEHNGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of the compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family. It plays a significant role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with EGFR, likely inhibiting its activity. This interaction can lead to changes in the signaling pathways downstream of EGFR, affecting cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of EGFR by 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide can affect several biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular responses to external stimuli. The exact downstream effects would depend on the specific cellular context and the other signaling pathways active in the cell.
Result of Action
The result of the action of 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is likely to be a decrease in the activity of EGFR and a consequent reduction in the growth and proliferation of cells. This could potentially lead to anticancer effects, particularly in cancers where EGFR is overexpressed or hyperactive.
類似化合物との比較
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Differences :
- 3,4-Dimethoxyphenyl vs. 3-methoxyphenyl in the terminal group.
- Propanamide chain vs. butanamide .
- Impact: The additional methoxy group enhances π-π stacking but reduces solubility (logP +0.3).
N-[(furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide
- Differences :
- 1,3-Dioxoloquinazolin core vs. imidazoquinazolin .
- 4-Methoxyphenylmethyl substituent vs. 3-methoxyphenyl .
- Impact :
Functional Analogues
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)
- Differences :
- Nitrofuran core vs. imidazoquinazolin .
- Cyclohexyl group vs. 3-methoxyphenyl .
- Impact: Nitrofuran derivatives exhibit strong trypanocidal activity (IC50 ~0.8 μM) but higher hepatotoxicity due to nitro group bioactivation. The absence of a sulfanyl linkage reduces oxidative stress mitigation, limiting therapeutic utility .
Mechanistic and Systems Pharmacology Insights
- Gene Expression Profiles : Structurally similar compounds (Tanimoto coefficient >0.85) share ~20% similarity in gene expression patterns, suggesting partial overlap in mechanisms (e.g., NF-κB inhibition) but divergent off-target effects .
- Molecular Docking : The carbamoyl and methoxy groups form critical hydrogen bonds with kinase targets (e.g., EGFR), while the furan ring contributes to hydrophobic pocket interactions. Analogues with 3,4-dimethoxyphenyl groups show 15% higher docking scores due to enhanced van der Waals interactions .
- Toxicity : Compounds with nitro groups (e.g., 22a) are flagged for hepatotoxicity in ToxEvaluator, whereas the target compound’s sulfanyl linkage reduces reactive metabolite formation .
Comparative Data Table
Research Implications
- Structural Optimization : Extending the amide chain (e.g., butanamide to pentanamide) may improve target residence time.
- Synergistic Blends: Combining with Populus bud extracts (rich in anti-inflammatory phenylpropenoids) could enhance efficacy in dermatitis models .
- Validation Gaps : In vivo studies are needed to confirm predicted mechanisms and toxicity profiles.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
